Cas no 898755-35-6 ([2-(azetidin-1-ylmethyl)phenyl]-(3,5-difluorophenyl)methanone)

[2-(azetidin-1-ylmethyl)phenyl]-(3,5-difluorophenyl)methanone structure
898755-35-6 structure
Product Name:[2-(azetidin-1-ylmethyl)phenyl]-(3,5-difluorophenyl)methanone
CAS No:898755-35-6
MF:C17H15F2NO
MW:287.303911447525
CID:868308
PubChem ID:24725336
Update Time:2025-04-19

[2-(azetidin-1-ylmethyl)phenyl]-(3,5-difluorophenyl)methanone Chemical and Physical Properties

Names and Identifiers

    • [2-(azetidin-1-ylmethyl)phenyl]-(3,5-difluorophenyl)methanone
    • 2'-Azetidinomethyl-3,5-difluorobenzophenone
    • 2'-AZETIDIN-1-YLMETHYL-3,5-DIFLUOROBENZOPHENONE
    • 898755-35-6
    • DTXSID20643731
    • AKOS016020624
    • SB51592
    • 1-{[2-(3,5-DIFLUOROBENZOYL)PHENYL]METHYL}AZETIDINE
    • (2-(Azetidin-1-ylmethyl)phenyl)(3,5-difluorophenyl)methanone
    • {2-[(Azetidin-1-yl)methyl]phenyl}(3,5-difluorophenyl)methanone
    • MDL: MFCD03842619
    • Inchi: 1S/C17H15F2NO/c18-14-8-13(9-15(19)10-14)17(21)16-5-2-1-4-12(16)11-20-6-3-7-20/h1-2,4-5,8-10H,3,6-7,11H2
    • InChI Key: XHHDIUHBAUDCAU-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=C(C=1)C(C1=CC=CC=C1CN1CCC1)=O)F

Computed Properties

  • Exact Mass: 287.11200
  • Monoisotopic Mass: 287.11217043g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 362
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 20.3Ų

Experimental Properties

  • PSA: 20.31000
  • LogP: 3.33940

[2-(azetidin-1-ylmethyl)phenyl]-(3,5-difluorophenyl)methanone Pricemore >>

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